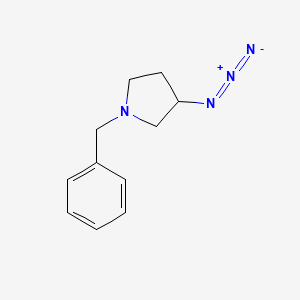

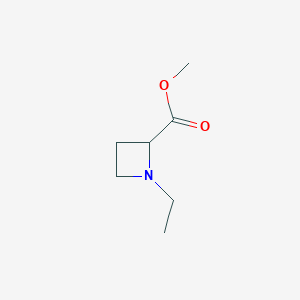

![molecular formula C13H9F3O3S B2424465 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid CAS No. 339009-59-5](/img/structure/B2424465.png)

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid is a chemical compound with the CAS Number: 339009-59-5 . It has a molecular weight of 303.28 . The compound is stored at temperatures between 28°C .

Molecular Structure Analysis

The Inchi Code for 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid is 1S/C13H10F3O3S/c14-13(15,16)9-3-1-2-8(6-9)7-19-10-4-5-20-11(10)12(17)18/h1-6,20H,7H2,(H,17,18) . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación

Thermochemical Properties and Stability

3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid and its derivatives demonstrate unique thermochemical properties. A study on 2- and 3-thiophenecarboxylic acids revealed insights into their combustion, sublimation, and formation enthalpies, suggesting potential thermochemical applications. The study also delved into the molecular and electronic structures of these compounds, offering a comparative analysis of substituent effects in benzene and thiophene rings, which could be relevant to the derivatives of the subject compound (Temprado et al., 2002).

Synthetic Chemistry and Molecular Interactions

The subject compound and related thiophene derivatives exhibit diverse reactivity and molecular interactions, making them significant in synthetic chemistry. Studies have shown regioselective oxidative coupling reactions and alkenylation of substituted thiophenes, highlighting the compound's utility in creating complex molecules (Schnapperelle, Breitenlechner & Bach, 2011). Additionally, the reactivity of hypervalent iodine trifluoromethylating reagents toward cyclic ethers was explored, indicating potential applications in synthesizing trifluoromethyl ethers (Fantasia, Welch & Togni, 2010).

Biochemical Applications and Molecular Recognition

The compound's derivatives are also notable in biochemical applications. The synthesis of Polythiophene Derivatives for electrochemical DNA sensors showcased the importance of thiophene derivatives in biological recognition systems. The study emphasized the electrochemical characteristics and biological recognition capabilities of these polymer films, suggesting the potential use of 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid derivatives in biosensing applications (Kang et al., 2004).

Safety and Hazards

The safety data sheet (SDS) for 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided where dust is formed .

Propiedades

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O3S/c14-13(15,16)9-3-1-2-8(6-9)7-19-10-4-5-20-11(10)12(17)18/h1-6H,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKNVBSSMQCEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

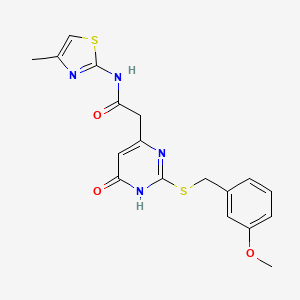

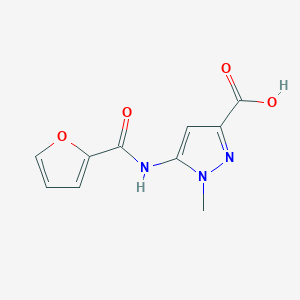

![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)

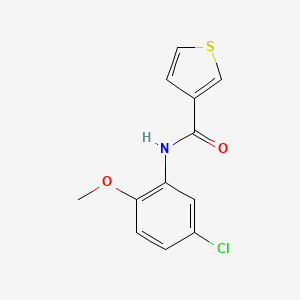

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2424385.png)

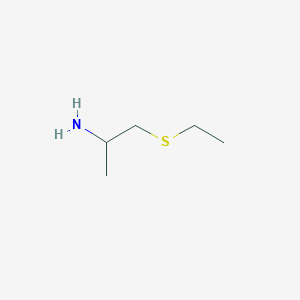

![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)

![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B2424404.png)